2-[(3S)-3-methylpiperazin-1-yl]ethanol
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Overview
Description
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol is a chiral compound featuring a piperazine ring substituted with a methyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloroethanol and 3-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield (S)-2-(3-Methylpiperazin-1-yl)acetaldehyde or (S)-2-(3-Methylpiperazin-1-yl)acetic acid.
Scientific Research Applications
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol has various applications in scientific research, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of piperazine derivatives.
Mechanism of Action
The mechanism of action of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the piperazine ring can engage in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Methylpiperazin-1-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(Piperazin-1-yl)ethanol: Lacks the methyl group on the piperazine ring.
3-Methylpiperazine: Lacks the ethanol moiety.
Uniqueness
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a piperazine ring and an ethanol moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[(3S)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
JSKGYDVSMNCSRH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CCO |
Canonical SMILES |
CC1CN(CCN1)CCO |
Origin of Product |
United States |
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